molecular formula C5H10FN B14741289 Pentanimidoyl fluoride CAS No. 5699-66-1

Pentanimidoyl fluoride

Cat. No.: B14741289
CAS No.: 5699-66-1
M. Wt: 103.14 g/mol
InChI Key: KRAGDOHOQLCVFO-UHFFFAOYSA-N
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Description

Pentanimidoyl fluoride (CAS 1565009-63-3) is a specialized organic compound with the molecular formula C5H10FN. It belongs to the class of imidoyl fluorides, which are valuable building blocks in synthetic organic chemistry . As a reagent, its primary research applications are in the construction of nitrogen-containing heterocycles and as an intermediate in the development of pharmaceuticals and agrochemicals. Imidoyl fluorides are particularly useful in mechanochemical solid-state synthesis, representing a modern, environmentally friendly approach to preparing valuable fluorine-containing molecules without the need for toxic, high-boiling solvents . This method aligns with green chemistry principles by simplifying purification and reducing waste. This compound is provided as a high-purity material to ensure consistent performance in chemical transformations, including nucleophilic substitution reactions. It is intended for use by qualified researchers in laboratory settings only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult safety data sheets and handle all chemicals using appropriate personal protective equipment.

Properties

CAS No.

5699-66-1

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

pentanimidoyl fluoride

InChI

InChI=1S/C5H10FN/c1-2-3-4-5(6)7/h7H,2-4H2,1H3

InChI Key

KRAGDOHOQLCVFO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=N)F

Origin of Product

United States

Synthetic Methodologies for Imidoyl Fluorides

Stereochemical Considerations and Control in Imidoyl Fluoride Synthesis

The stereochemical outcome of imidoyl fluoride synthesis is a critical aspect, particularly when the final product is intended for applications where specific isomeric forms are required.

Preservation of Oxime Stereochemistry during Fluorination

A significant advancement in imidoyl fluoride synthesis has been the development of methods that preserve the stereochemistry of the oxime precursor. Oximes can exist as E and Z isomers, and the ability to retain this geometry during fluorination is highly desirable.

Research has demonstrated that the use of a diethylaminosulfur trifluoride/tetrahydrofuran (DAST-THF) system for the fluorination of oximes successfully yields imidoyl fluorides while keeping the original oxime stereochemistry intact. nih.govacs.orgresearchgate.net This preservation is a key advantage, as it allows for the synthesis of stereochemically pure imidoyl fluorides, provided that the starting oxime is also stereochemically pure.

Table 1: Fluorination of Oximes with Stereochemical Preservation

Reagent System Precursor Product Stereochemistry Reference

This method's mild nature is crucial for its success, as harsher conditions can lead to isomerization or decomposition of the starting material or product. nih.gov

Regioselectivity and Isomeric Control in Precursor Substrates

Regioselectivity, or the control over the position of the fluorine atom in the final product, is largely determined by the structure of the precursor substrate. In the synthesis of a compound like this compound, the precursor would be a derivative of pentanone oxime. The structure of this oxime dictates the position of the resulting imine and therefore the location of the fluorine atom.

Isomeric control also extends to the stability and reactivity of the resulting imidoyl fluoride. For instance, imidoyl fluorides with aryl substituents tend to be more stable and easier to isolate than their aliphatic counterparts. nih.gov While the synthesis of aliphatic imidoyl fluorides can be challenging due to their tendency to decompose, careful selection of reagents and reaction conditions can favor the formation of the desired product. nih.gov

The choice of precursor can also influence the potential for side reactions. For example, the Beckmann rearrangement, a common reaction of oximes, can be a competing pathway under certain acidic conditions. nih.gov However, modern fluorinating agents, such as sulfone iminium fluorides (SIFs), have been developed to promote the formation of imidoyl fluorides over the Beckmann rearrangement products under mild conditions. nih.govresearchgate.netrsc.org These reagents rapidly convert ketoximes to imidoyl fluoride intermediates, which can then be used in subsequent reactions. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Diethylaminosulfur trifluoride (DAST)
Tetrahydrofuran (THF)

Reactivity Profiles and Transformational Chemistry of Imidoyl Fluorides

Nucleophilic Substitution Reactions at the Imidoyl Fluoride (B91410) Moiety

The core reactivity of pentanimidoyl fluoride lies in the susceptibility of the electrophilic carbon atom of the C=N bond to nucleophilic attack. This leads to the displacement of the fluoride leaving group in a substitution reaction, providing a direct pathway to several important classes of organic compounds.

This compound serves as an effective precursor for the synthesis of pentanamidines through reactions with nitrogen-based nucleophiles such as primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine on the imidoyl carbon, followed by the elimination of hydrogen fluoride. This transformation is typically efficient and provides high yields of the corresponding amidine products. nih.gov The reaction is general and accommodates a variety of amine nucleophiles.

Table 1: Synthesis of Pentanamidines from this compound

Nitrogen Nucleophile Solvent Conditions Product Reference
AmmoniaTHFRoom Temp.N-Pentanamidine nih.gov
AnilineTHFRoom Temp.N-Phenylpentanamidine nih.gov
MorpholineTHFRoom Temp.4-(Pentanimidoyl)morpholine nih.gov
BenzylamineTHFRoom Temp.N-Benzylpentanamidine nih.gov

In a similar fashion to nitrogen nucleophiles, oxygen-based nucleophiles, particularly alcohols and phenols, react with this compound to yield the corresponding pentanimidate esters. The reaction involves the attack of the hydroxyl group on the electrophilic carbon of the imidoyl fluoride, leading to the formation of the C-O bond and displacement of the fluoride ion. This method provides an efficient route to both alkyl and aryl imidates. nih.gov

Table 2: Synthesis of Pentanimidates from this compound

Oxygen Nucleophile Solvent Conditions Product Reference
MethanolTHFRoom Temp.Methyl pentanimidate nih.gov
PhenolTHFRoom Temp., BasePhenyl pentanimidate nih.gov
IsopropanolTHFRoom Temp.Isopropyl pentanimidate nih.gov
4-NitrophenolTHFRoom Temp., Base4-Nitrophenyl pentanimidate nih.gov

The reaction of imidoyl fluorides with sulfur nucleophiles provides a pathway to thioamides. nih.gov When this compound is treated with a sulfur source, such as hydrogen sulfide (B99878) (H₂S) or a hydrosulfide (B80085) salt, nucleophilic attack by sulfur occurs at the imidoyl carbon. This initially forms a thioimidate intermediate, which then tautomerizes to the more thermodynamically stable pentanthioamide.

Table 3: Synthesis of Pentanthioamide from this compound

Sulfur Nucleophile Solvent Conditions Product Reference
Sodium Hydrosulfide (NaSH)DMFRoom Temp.Pentanthioamide nih.gov
Hydrogen Sulfide (H₂S)THF, Amine BaseRoom Temp.Pentanthioamide google.com

Imidoyl fluorides are generally sensitive to moisture and can undergo hydrolysis to form the corresponding amide. researchgate.net The reaction of this compound with water results in the formation of pentanamide. This transformation proceeds via the nucleophilic attack of water on the imidoyl carbon, followed by loss of fluoride and tautomerization. This reaction can occur during aqueous work-up procedures or by direct exposure to water, and studies on the related imidoyl chlorides show that the amide is the primary solvolysis product. nih.govrsc.org

Table 4: Hydrolysis of this compound

Nucleophile Conditions Product Reference
Water (H₂O)Acid or Base catalyst, HeatPentanamide nih.govrsc.orglibretexts.org

Reduction Chemistry of Imidoyl Fluorides

Beyond substitution reactions, the C=N double bond of the imidoyl fluoride moiety is susceptible to reduction, offering a route to saturated amine products.

The reduction of this compound can lead to the formation of secondary amines. This transformation is analogous to the reduction of other imidoyl halides, such as imidoyl chlorides. rsc.org The process likely occurs in a stepwise manner. First, a hydride reducing agent reduces the imidoyl fluoride to the corresponding pentanimine. This intermediate imine is then further reduced in the same pot to yield the final secondary amine product. rsc.orglibretexts.org This provides a method for converting an oxime-derived functional group into a saturated secondary amine.

Table 5: Reduction of this compound

Reactant Reducing Agent Conditions Product Reference
N-Aryl this compoundLiAlH₄ or NaBH₄THF, 0 °C to Room Temp.N-Aryl-1-pentanamine (Secondary Amine) nih.govrsc.orglibretexts.org

Reactivity and Transformational Chemistry of this compound

Mechanistic Insights into Imidoyl Fluoride Transformations

Elucidation of Reaction Pathways and Intermediates

The reactivity of imidoyl fluorides, including by extension pentanimidoyl fluoride (B91410), is often characterized by the formation of highly reactive intermediates that dictate the final product distribution. Understanding these intermediates is key to controlling the outcome of their reactions.

Role of Nitrilium Ion Intermediates in Rearrangement Processes

Nitrilium ions are well-established reactive intermediates in a variety of organic transformations, including the Beckmann rearrangement. vu.nl In the context of imidoyl fluoride synthesis and subsequent reactions, nitrilium ions play a pivotal role. For instance, a modified Beckmann rearrangement using sulfone iminium fluoride (SIF) reagents on ketoximes leads to the formation of imidoyl fluorides through a nitrilium ion intermediate. rsc.org

This process is initiated by the activation of a ketoxime, which then undergoes rearrangement to form a nitrilium ion. The subsequent trapping of this electrophilic species by a fluoride ion yields the corresponding imidoyl fluoride. researchgate.net Although direct studies on pentanimidoyl fluoride are not extensively documented, research on analogous systems, such as those involving butyl-substituted ketoximes, demonstrates the feasibility of this pathway for alkylimidoyl fluorides. researchgate.net The general transformation can be represented as follows:

Table 1: Key Steps in the Formation of Imidoyl Fluorides via Nitrilium Ion Intermediates

StepDescriptionIntermediate
1Activation of KetoximeActivated Oxime
2RearrangementNitrilium Ion
3Nucleophilic Attack by FluorideImidoyl Fluoride

The stability and reactivity of the nitrilium ion intermediate are influenced by the nature of the substituents. In the case of this compound, the pentyl group would be expected to stabilize the positive charge on the nitrogen through inductive effects.

Investigation of N-Ethylidyne-ammonium Cation Intermediates

A thorough review of the scientific literature reveals no specific studies investigating the role of N-ethylidyne-ammonium cation intermediates in the transformations of this compound or other imidoyl fluorides. This particular type of intermediate does not appear to be a commonly proposed species in the established reaction mechanisms of this class of compounds. Further research would be required to determine if such intermediates play any role in the chemistry of this compound.

Determination of Reaction Mechanism (Stepwise vs. Concerted) in Cycloaddition Reactions

Cycloaddition reactions can proceed through either a concerted mechanism, where all bond-making and bond-breaking occurs in a single step, or a stepwise mechanism, which involves the formation of an intermediate. researchgate.netrsc.org The preference for one pathway over the other is influenced by factors such as the nature of the reactants and the reaction conditions. mdpi.comacs.orgnih.gov

While there is a lack of specific research on the cycloaddition reactions of this compound, the general principles of these reactions can be considered. The carbon-nitrogen double bond in the imidoyl fluoride moiety could potentially act as a dipolarophile in 1,3-dipolar cycloadditions or as a component in other cycloaddition processes.

A concerted mechanism would be characterized by a high degree of stereospecificity, whereas a stepwise mechanism, proceeding through a zwitterionic or diradical intermediate, might lead to a loss of stereochemical information. mdpi.com Computational studies on related systems, such as the cycloaddition of tetrafluoroethylene (B6358150) with butadiene, have shown that the reaction can favor a stepwise [2+2] cycloaddition over a concerted [4+2] pathway due to the electronic effects of the fluorine atoms. acs.orgnih.gov Given the presence of the electronegative fluorine atom in this compound, it is plausible that its cycloaddition reactions could also exhibit complex mechanistic behavior, potentially favoring stepwise pathways. However, without experimental or computational data for this specific compound, this remains a point of speculation.

Advanced Applications in Organic Synthesis and Chemical Biology

Imidoyl Fluorides as Versatile Synthetic Building Blocks

Imidoyl fluorides are characterized by their reactivity as electrophiles, stemming from the electron-withdrawing nature of the fluorine atom, which activates the imine carbon towards nucleophilic attack. This reactivity has been harnessed in a variety of synthetic transformations. nih.govlboro.ac.uk They are often generated in situ from readily available precursors like oximes, providing a convenient pathway to these reactive intermediates. researchgate.netnih.gov

Imidoyl fluorides are effective precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govnih.govdundee.ac.uk A common strategy involves the generation of an imidoyl fluoride (B91410) from a ketoxime, which then undergoes nucleophilic attack and cyclization.

One prominent method is a modified Beckmann rearrangement, where ketoximes are treated with sulfone iminium fluoride (SIF) reagents. lboro.ac.ukresearchgate.net This process rapidly generates imidoyl fluoride intermediates under mild conditions. researchgate.net These intermediates can then react with various internal or external nucleophiles to form heterocyclic systems. For example, the treatment of acetophenone (B1666503) oxime derivatives with SIF reagents, followed by the introduction of an amine or alcohol nucleophile, can lead to the formation of amidines and imidates, which are themselves precursors to heterocycles like oxazolines, quinazolines, and imidazoles. nih.govlboro.ac.uk The reaction is generally high-yielding and tolerates a range of functional groups. researchgate.net

Table 1: Synthesis of Amidine and Imidate Products via Imidoyl Fluoride Intermediates This table showcases the substrate scope for the conversion of various ketoximes into amidine and imidate products, which are key intermediates for nitrogen-containing heterocycles. The reactions proceed via an in-situ generated imidoyl fluoride.

Starting Ketoxime Nucleophile Product Type Yield (%) Reference
Acetophenone oxime Morpholine Amidine 92 researchgate.net
4'-Methoxyacetophenone oxime Morpholine Amidine 94 researchgate.net
4'-Nitroacetophenone oxime Morpholine Amidine 91 researchgate.net
2'-Methylacetophenone oxime Morpholine Amidine 88 researchgate.net
Propiophenone oxime Morpholine Amidine 85 researchgate.net
Acetophenone oxime 4-Methoxyphenol Imidate 90 researchgate.net
4'-Chloroacetophenone oxime 4-Methoxyphenol Imidate 87 researchgate.net
Tetralone oxime Morpholine Amidine 83 researchgate.net

The fluorination of oximes using reagents like diethylaminosulfur trifluoride (DAST) also provides a direct route to isolable imidoyl fluorides, which can subsequently be reacted with nucleophiles to yield heterocycles. nih.gov This highlights the versatility of imidoyl fluorides as pivotal intermediates in heterocyclic chemistry.

Fluoroformamidines are functional groups that combine the desirable properties of both fluorine and multiple nitrogen atoms, making them attractive motifs in drug design. researchgate.net Despite their potential, their study has been limited by a lack of efficient synthetic methods. researchgate.net Imidoyl fluorides have emerged as key intermediates in modern, modular syntheses of this compound class. researchgate.net

A recently developed practical synthesis involves the rearrangement of in situ-generated amidoximes. researchgate.net In this protocol, an acid chloride oxime is reacted with an amine to form an amidoxime, which is not isolated but is immediately treated with a highly reactive sulfur(VI)–fluoride reagent. researchgate.net This induces a rearrangement to furnish the fluoroformamidine product with high efficiency and speed, often within minutes at room temperature. researchgate.net This method is notable for its broad substrate scope, tolerating various substituents on both the oxime precursor and the amine component.

The resulting fluoroformamidines are found to be significantly more stable than their imidoyl fluoride precursors and can be purified by standard methods like silica (B1680970) gel chromatography. researchgate.net They also serve as versatile intermediates for other nitrogen-rich functional groups, such as ureas and carbamimidates, through subsequent hydrolysis or reaction with other nucleophiles. researchgate.net

Table 2: Synthesis of Fluoroformamidines from Acid Chloride Oximes This table illustrates the synthesis of various fluoroformamidines via the rearrangement of in-situ generated amidoximes, highlighting the efficiency and substrate tolerance of the method.

Acid Chloride Oxime R-Group Amine Nucleophile Product Yield (%) Reference
Phenyl Morpholine 95
4-Methoxyphenyl Morpholine 91
4-(Trifluoromethyl)phenyl Morpholine 96
2-Chlorophenyl Morpholine 88
Thiophen-2-yl Morpholine 85
Cyclohexyl Morpholine 71
Phenyl Piperidine 94
Phenyl N-Boc-piperazine 87

π-Extended imidazolium (B1220033) salts are a class of compounds with applications in materials science, particularly as organic conductors and fluorescent materials. Their synthesis often involves the construction of the central imidazolium core followed by the extension of the π-system. While various methods exist for the synthesis of imidazolium salts, the direct use of imidoyl fluorides has not been extensively documented.

However, given the reactivity of imidoyl fluorides, a potential synthetic route could be envisioned. For instance, an imidoyl fluoride like Pentanimidoyl fluoride could theoretically react with a bifunctional nucleophile, such as an amino-aldehyde or an amino-ketone, in a condensation-cyclization sequence. The reaction would involve the initial formation of an amidine, followed by an intramolecular cyclization and dehydration to form the imidazolium ring. A subsequent aromatization step, possibly through oxidation or elimination, would lead to the final π-extended imidazolium salt. While plausible, this specific application of imidoyl fluorides, and particularly this compound, in the synthesis of π-extended imidazolium salts remains a topic for future investigation.

Specific Applications and Derivatizations Involving this compound

While the general class of imidoyl fluorides has proven to be synthetically useful, the specific applications of this compound itself are not widely reported in the scientific literature. The following sections discuss potential areas of application based on the known reactivity of related fluorinated compounds and the importance of the target molecular classes.

Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling pathways by dephosphorylating tyrosine residues on proteins. Malfunction of PTPs is linked to numerous diseases, including cancer and diabetes, making them significant targets for drug discovery. A common strategy for designing PTP inhibitors involves creating non-hydrolyzable mimics of the phosphotyrosine substrate.

The incorporation of fluorine into inhibitor scaffolds is a well-established strategy in medicinal chemistry to enhance properties such as binding affinity and metabolic stability. For example, α-halobenzylphosphonates have been investigated as inactivators of PTPs. However, a review of the current literature does not provide specific examples of the this compound moiety being incorporated into the structure of PTP inhibitors. The development of such inhibitors could be a potential area of future research, leveraging the unique electronic properties of the imidoyl fluoride group.

Perhalogenated heterodienes are highly functionalized dienes that serve as valuable building blocks in organic synthesis, particularly in cycloaddition reactions for the construction of complex heterocyclic systems. The synthesis of these dienes often relies on the use of fluorinated starting materials.

The specific role of this compound in the synthesis of perhalogenated heterodienes is not documented in the reviewed scientific literature. Synthetic strategies for such dienes typically involve methods like the elimination reactions of dihalogenated compounds or transition-metal-catalyzed cross-coupling reactions. While the reactivity of the imidoyl fluoride group could potentially be harnessed to construct a portion of a diene system, there are currently no established protocols that utilize this compound for this purpose. This remains a speculative area for synthetic exploration.

Comparative Analysis of Reactivity and Stability Across Imidoyl Halide Series

The reactivity and stability of imidoyl halides are pivotal to their application in organic synthesis. This section provides a comparative analysis across the series, focusing on how the nature of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) influences these properties in compounds like pentanimidoyl halides. While specific quantitative data for the entire pentanimidoyl halide series is not extensively documented in publicly available literature, a robust understanding can be derived from established principles of organic chemistry and studies on analogous N-alkyl and N-aryl imidoyl halides.

Stability

The stability of an imidoyl halide, with the general structure RC(X)=NR', is significantly influenced by the strength of the carbon-halogen (C-X) bond. Generally, the stability of imidoyl halides follows the trend of decreasing C-X bond strength down the halogen group.

This compound is expected to be the most stable among the series due to the high bond dissociation energy of the C-F bond. However, its high stability can also translate to lower reactivity.

Pentanimidoyl chloride is generally found to be a relatively stable and isolable compound, making it a common reagent in synthesis. wikipedia.org While sensitive to moisture, it is more stable than its heavier halogen analogues. beilstein-journals.org

Pentanimidoyl bromide and Pentanimidoyl iodide are progressively less stable. beilstein-journals.org The weaker C-Br and C-I bonds make these compounds more prone to decomposition and self-condensation, especially if there is an α-hydrogen present. beilstein-journals.org Consequently, they are often generated and used in situ.

The presence of electron-withdrawing groups on the R or R' substituents can influence stability. For instance, trifluoroacetimidoyl halides exhibit increased stability compared to their non-fluorinated counterparts due to the electron-withdrawing effect of the CF₃ group, which destabilizes the transition state for hydrolysis. nih.gov

Imidoyl HalideGeneral Stability TrendKey Factors
This compound HighestStrong C-F bond
Pentanimidoyl chloride HighModerately strong C-Cl bond; often isolable wikipedia.orgbeilstein-journals.org
Pentanimidoyl bromide ModerateWeaker C-Br bond; less stable than the chloride beilstein-journals.org
Pentanimidoyl iodide LowestWeakest C-I bond; generally unstable and reactive beilstein-journals.org

Reactivity

The reactivity of pentanimidoyl halides in nucleophilic substitution reactions is primarily governed by two opposing factors: the electrophilicity of the imino carbon and the leaving group ability of the halide. The imino carbon is electrophilic due to the electron-withdrawing nature of both the nitrogen and the halogen atoms.

The general order of reactivity for nucleophilic substitution at an sp²-hybridized carbon, as in imidoyl halides, is determined by the leaving group ability of the halide, which follows the trend:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is inversely related to the basicity of the halide anion; weaker bases are better leaving groups. pressbooks.pub

Pentanimidoyl iodide , possessing the best leaving group (I⁻), is expected to be the most reactive towards nucleophiles.

Pentanimidoyl bromide would follow, being more reactive than the corresponding chloride.

Pentanimidoyl chloride exhibits moderate reactivity, allowing for controlled reactions with a variety of nucleophiles, such as water, hydrogen sulfide (B99878), and amines, to form amides, thioamides, and amidines, respectively. wikipedia.orgrsc.org Aliphatic imidoyl chlorides are generally more sensitive to hydrolysis than their aryl counterparts. rsc.org

This compound is anticipated to be the least reactive due to the poor leaving group ability of the fluoride ion (F⁻), which is a consequence of the strong C-F bond.

Detailed Research Findings

Studies on the solvolysis of substituted imidoyl chlorides have provided insights into their reaction mechanisms. For instance, the hydrolysis of N-arylbenzimidoyl chlorides has been shown to proceed through a unimolecular mechanism (Sₙ1-like) under neutral conditions, involving the formation of a stabilized nitrilium ion intermediate. missouri.edu The rate of this reaction is influenced by the substituents on both the N-aryl and C-aryl groups.

In the case of trifluoroacetimidoyl halides, the chloride is stable enough for column chromatography, yet reactive enough to undergo substitution with various nucleophiles. nih.gov The corresponding iodide is synthesized from the chloride and is presumably more reactive. nih.gov This highlights the balance between stability and reactivity that can be tuned by the choice of the halogen.

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